molecular formula C19H16ClFN4O2S B2374323 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 897620-89-2

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2374323
CAS No.: 897620-89-2
M. Wt: 418.87
InChI Key: ZUUBEOGBBHVXFO-UHFFFAOYSA-N
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Description

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a thiazole-based small molecule featuring a 1,3-thiazole core substituted with a 4-chlorophenyl urea group at position 2 and an acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a 3-fluoro-4-methylphenyl group, contributing to its unique electronic and steric profile. This compound is structurally analogous to antimicrobial thiazole derivatives synthesized in recent studies, where substituents like chloro, fluoro, and methyl groups are critical for modulating biological activity . Its crystal structure, likely resolved using tools like SHELX , would reveal hydrogen-bonding patterns (e.g., N–H···O or C–H···F interactions) that influence packing and stability, as discussed in Etter’s graph-set analysis .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-11-2-5-14(8-16(11)21)22-17(26)9-15-10-28-19(24-15)25-18(27)23-13-6-3-12(20)4-7-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUBEOGBBHVXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular structure of the compound includes:

  • A thiazole ring , which contributes to its stability and reactivity.
  • A urea linkage , enhancing its interaction with biological targets.
  • Phenyl substitutions (4-chlorophenyl and 3-fluoro-4-methylphenyl), which may influence its biological activity.

The molecular formula is C20H19ClN4O2SC_{20}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 446.9 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring facilitates binding to biological macromolecules, while the urea moiety may engage in hydrogen bonding with target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Cytotoxicity and Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in these cancer types.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxicity of this compound against the MCF-7 breast cancer cell line showed an IC50 value indicating effective inhibition of cell growth. The results are summarized in Table 1.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via mitochondrial pathway
A54918.5Cell cycle arrest at G2/M phase
HCT11612.7Inhibition of DNA synthesis

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Preliminary data suggest it may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Enzyme Inhibition Data

Recent studies have reported the following IC50 values for enzyme inhibition:

EnzymeIC50 Value (µM)Reference
COX-210.4
LOX-512.1
AChE15.6

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines some comparative aspects:

Compound NameStructural FeaturesUnique Properties
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazoleMethyl group, different phenyl substitutionEnhanced binding affinity due to methyl group
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamideSimilar thiazole structure, different sulfur attachmentPotentially different biological activity due to sulfur position
5-phenylthiazole derivativesGeneral thiazole derivatives without specific substitutionsBroader range of biological activities depending on substitutions

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Groups : Compounds with 3-chlorophenyl substituents (e.g., 107m, 107k) exhibit potent antifungal and selective antibacterial activity, suggesting chloro substituents enhance lipophilicity and target binding .
  • Fluoro and Methyl Groups: The target’s 3-fluoro-4-methylphenyl group may improve metabolic stability and membrane penetration compared to non-fluorinated analogues (e.g., 107b) due to increased electronegativity and steric bulk .
  • Urea vs.

Hydrogen Bonding and Crystallography

The urea group in the target compound likely participates in N–H···O hydrogen bonds, forming dimeric or chain motifs that stabilize its crystal lattice. This contrasts with phenoxy-linked derivatives (e.g., 107m), where C–H···π interactions may dominate . Such differences could influence solubility and bioavailability.

Research Implications and Limitations

Dual Activity Potential: The combination of chloro, fluoro, and urea groups may confer both antibacterial and antifungal properties, surpassing narrower-spectrum analogues .

Synthetic Challenges : Introducing a urea linker requires precise control of reaction conditions, as seen in similar syntheses .

Crystallographic Insights : Tools like SHELX and hydrogen-bonding analyses are critical for elucidating structure-activity relationships.

Limitations : Biological data for the target compound are absent in the cited studies; further experimental validation is required.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves three key steps: (1) formation of the thiazole ring via cyclization of thiourea derivatives, (2) introduction of the urea linkage through carbodiimide-mediated coupling, and (3) acylation of the thiazole intermediate with 3-fluoro-4-methylaniline. Critical parameters include using anhydrous solvents (e.g., DMF, THF), catalysts like triethylamine, and temperature control (60–80°C) to prevent side reactions. Continuous flow reactors and green chemistry principles (e.g., solvent recycling) can optimize yield and sustainability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry of the thiazole ring .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX software for refinement) to resolve 3D conformation, particularly the spatial arrangement of the chlorophenyl and fluoromethyl groups .

Q. What key physicochemical properties must be characterized during preclinical development?

Essential properties include:

  • LogP (measured via shake-flask method) to assess lipophilicity and membrane permeability .
  • Thermal stability (via differential scanning calorimetry, DSC) to determine decomposition thresholds .
  • pH-dependent solubility (using HPLC or UV-Vis spectroscopy) in buffers simulating physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Discrepancies may arise from variations in cell line genetic backgrounds or assay conditions. Recommended strategies:

  • Standardize assays using isogenic cell lines to isolate genetic variables .
  • Conduct dose-response curves across multiple replicates to quantify potency (IC₅₀) variability .
  • Validate target engagement using orthogonal methods (e.g., cellular thermal shift assays) .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with kinases or GPCRs, focusing on the urea moiety’s hydrogen-bonding potential .
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability over time, particularly for the flexible thiazole-acetamide linker .
  • Quantum mechanical calculations (DFT) to map electrostatic potential surfaces of the chlorophenyl group .

Q. How should SAR studies be designed to optimize the thiazole-urea-acetamide scaffold?

Prioritize modifications at three sites:

  • Thiazole C4 position : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Urea linkage : Replace with thiourea or sulfonamide to modulate hydrogen-bonding capacity .
  • Acetamide aryl group : Test substituents (e.g., pyridyl vs. phenyl) for improved target selectivity . Evaluate derivatives using parallel synthesis and high-throughput screening .

Q. What experimental strategies differentiate on-target from off-target effects in phenotypic screens?

  • CRISPR-Cas9 knockouts of the putative target protein to confirm mechanism-specific activity .
  • Proteome profiling (e.g., kinome-wide inhibition assays) to identify off-target interactions .
  • Rescue experiments with target protein overexpression to restore phenotypic changes .

Q. How can stability challenges during formulation development be addressed?

  • Lyophilization to prevent hydrolysis of the urea group in aqueous buffers .
  • Prodrug approaches (e.g., esterification of the acetamide carbonyl) to enhance oral bioavailability .
  • Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

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